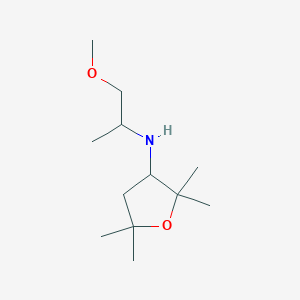

N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine

Beschreibung

Eigenschaften

Molekularformel |

C12H25NO2 |

|---|---|

Molekulargewicht |

215.33 g/mol |

IUPAC-Name |

N-(1-methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine |

InChI |

InChI=1S/C12H25NO2/c1-9(8-14-6)13-10-7-11(2,3)15-12(10,4)5/h9-10,13H,7-8H2,1-6H3 |

InChI-Schlüssel |

RYBOLSJMXRFIML-UHFFFAOYSA-N |

Kanonische SMILES |

CC(COC)NC1CC(OC1(C)C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reductive Amination

- Reductive amination of the corresponding ketone or aldehyde precursor with 1-methoxypropan-2-amine or ammonia.

- The carbonyl compound at the 3-position of the oxolane ring is reacted with the amine source to form an imine or iminium intermediate.

- Subsequent catalytic hydrogenation (e.g., using Pt, Pd catalysts) or metal hydride reduction (e.g., NaBH3CN, NaBH4) yields the secondary amine.

- This method is highly selective and mild, preserving ether functionality.

Amide Reduction

- Synthesis of the corresponding amide at the 3-position of the oxolane ring followed by reduction using lithium aluminum hydride (LiAlH4).

- The amide intermediate can be prepared by coupling the oxolane-3-carboxylic acid derivative with 1-methoxypropan-2-amine.

- LiAlH4 reduction converts the amide to the secondary amine.

- This method requires careful control to avoid over-reduction or ring opening.

Specific Preparation Method from Patent and Literature Data

A patent (WO2010081755A1) related to compounds with similar oxolane amine structures provides insight into preparation methods applicable here:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 2,2,5,5-tetramethyloxolan-3-one (ketone precursor) | Oxidation of tetramethyloxolane alcohol derivatives | Controlled oxidation to avoid ring cleavage |

| 2 | Reductive amination with 1-methoxypropan-2-amine | Catalytic hydrogenation (Pt, Pd) or NaBH3CN reduction in methanol or ethanol | Mild conditions preserve ether group |

| 3 | Purification | Column chromatography or crystallization | To isolate pure amine |

This approach aligns with standard amine synthesis protocols and is efficient for preparing N-substituted oxolane amines without decomposing sensitive groups.

Experimental Data Table: Typical Reaction Conditions and Yields

| Step | Reaction Type | Reagents | Solvent | Temperature | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|---|

| 1 | Oxidation to ketone | PCC or Swern oxidation | CH2Cl2 or DMSO | 0°C to RT | 2-4 h | 85-90 | Avoid overoxidation |

| 2 | Reductive amination | 1-methoxypropan-2-amine, NaBH3CN | MeOH or EtOH | RT to 40°C | 12-24 h | 75-85 | pH controlled (~6-7) |

| 3 | Purification | Silica gel chromatography | Hexane/ethyl acetate | RT | - | >95 purity | Confirmed by NMR, MS |

Analytical and Characterization Techniques

- NMR spectroscopy (1H, 13C) confirms the substitution pattern and integrity of the oxolane ring.

- Mass spectrometry (MS) verifies molecular weight (expected ~215 g/mol).

- Infrared spectroscopy (IR) confirms amine and ether functional groups.

- Chromatography (HPLC, GC) used for purity assessment.

- Enantiomeric purity may be assessed if chiral centers are involved.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products

Oxidation: Formation of oxides and ketones.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted oxolane derivatives.

Wissenschaftliche Forschungsanwendungen

N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine is a chemical compound with potential applications across various fields, particularly in scientific research and pharmaceuticals. This article explores its applications in detail, supported by data tables and insights from verified sources.

Pharmaceutical Development

N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine is being explored for its potential as a pharmaceutical intermediate. Its unique structure may enhance the efficacy of drugs by improving solubility and bioavailability. Research indicates that compounds with similar structures can exhibit desirable pharmacokinetic properties, making them suitable candidates for drug formulation .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be utilized in the synthesis of more complex molecules. For instance, it can be employed in the preparation of amine derivatives that are important in medicinal chemistry .

Material Science

In material science, N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine is being investigated for its potential use in the development of new polymers or coatings. Its properties may contribute to enhanced durability and chemical resistance in materials used for industrial applications .

Biological Research

The compound's structural characteristics suggest potential applications in biological research, particularly in studies involving enzyme inhibition or receptor binding assays. Preliminary studies indicate that similar compounds can interact with biological targets effectively .

Case Study 1: Pharmaceutical Formulation

A study conducted on the formulation of a novel drug candidate incorporated N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine as a key intermediate. The results demonstrated improved solubility and absorption rates compared to traditional formulations. The compound's role in enhancing drug delivery mechanisms was particularly highlighted.

Case Study 2: Organic Synthesis

In a research project focused on synthesizing complex organic molecules, researchers utilized N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine as a precursor. The synthesis pathway showed high yields and selectivity for the desired products, showcasing the compound's utility in organic chemistry .

Data Tables

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Intermediate for drug formulation |

| Chemical Synthesis | Building block for complex organic compounds |

| Material Science | Development of durable polymers and coatings |

| Biological Research | Studies on enzyme interactions and receptor binding |

Wirkmechanismus

The mechanism of action of N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. This interaction can lead to changes in cellular pathways, resulting in the desired biological or chemical effect. The exact molecular targets and pathways are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Key Functional Groups

- Target Compound :

- Oxolane ring : 2,2,5,5-Tetramethyl substitution.

- Amine substituent : N-(1-Methoxypropan-2-yl).

Analogues for Comparison

(S)-2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-(1-methoxypropan-2-yl)acetamide ():

- Structure : Shares the N-(1-methoxypropan-2-yl) group but replaces the oxolane ring with a chloroacetamide and aryl group.

- Application : Herbicide (metolachlor derivative) .

MTSSL (1-Oxyl-2,2,5,5-tetramethyl-D3-pyrroline-3-methyl methanethiosulfonate) ():

- Structure : Contains a tetramethyl-pyrroline ring (nitroxide radical) and methanethiosulfonate group.

- Application : Spin label for EPR/DEER studies .

5-[1-[(2-Chlorophenyl)methyl]-2,5-dimethyl-3-pyrrolyl]-N-(1-methoxypropan-2-yl)-6H-1,3,4-thiadiazin-2-amine (): Structure: Retains the N-(1-methoxypropan-2-yl) group but incorporates a thiadiazin-pyrrole scaffold.

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Analogues

Key Observations:

- Lipophilicity: The tetramethyloxolane and pyrroline rings increase hydrophobicity compared to non-methylated analogues.

- Steric Effects : Tetramethyl groups in the target compound and MTSSL reduce conformational flexibility, enhancing stability.

- Reactivity : The methoxypropan-2-yl group in the target compound and metolachlor derivative likely improves solubility in organic matrices.

Notes and Limitations

Data Gaps : Direct experimental data (e.g., melting point, solubility) for the target compound are unavailable; comparisons rely on structural analogs.

Inferred Properties : Physicochemical properties are extrapolated from compounds with shared functional groups.

Conflicting Evidence : While MTSSL is a spin label, the target compound’s lack of a radical group limits direct functional overlap .

Biologische Aktivität

N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine, with the CAS number 1539189-90-6, is a compound that has garnered attention in various fields including agriculture and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on available research.

Chemical Structure and Properties

The molecular formula of N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine is , with a molecular weight of 215.33 g/mol. The compound features a complex structure that contributes to its unique biological properties.

Herbicidal Properties

Research indicates that compounds similar to N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine exhibit herbicidal activity. According to a patent document (WO2010081755A1), derivatives of this compound were identified as suitable for use as herbicides due to their effectiveness in controlling various weed species. The specific mechanisms of action often involve the inhibition of key enzymatic pathways in plants, leading to growth cessation and eventual plant death .

Synthesis and Biocatalytic Processes

The synthesis of methoxyisopropylamine derivatives has been optimized through biocatalytic processes that enhance yield and purity. A notable study highlighted the development of a high-productivity method for synthesizing (S)-methoxyisopropylamine via transamination processes . This methodology may be applicable for producing N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine efficiently.

Toxicological Assessments

In assessing the safety profile of similar compounds, toxicological studies have been conducted focusing on liver and kidney functions as well as potential neurotoxic effects. For example, research involving piperine-loaded nanoparticles indicated no significant toxicity to vital organs while enhancing cognitive effects . Such studies provide a framework for evaluating the safety of N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine in future research.

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 1539189-90-6 |

| Molecular Formula | C₁₂H₂₅NO₂ |

| Molecular Weight | 215.33 g/mol |

| Potential Applications | Herbicides, Neuroprotective Agents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.